An In-Depth Technical Guide to the Synthesis and Characterization of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic scaffolds is paramount to the successful discovery of novel therapeutic agents. Among these, the 2-chlorothiazole moiety stands out as a privileged structure, serving as a cornerstone in the synthesis of a multitude of biologically active compounds. Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is a key building block that embodies this principle, offering a trifecta of reactive sites that can be orthogonally addressed. Its intrinsic value is underscored by its role as a crucial intermediate in the synthesis of kinase inhibitors, such as the anti-cancer drug Dasatinib, which targets chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1]
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 2-chloro-1,3-thiazole-5-carboxylate. It is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the underlying scientific rationale for the chosen methodologies. The protocols described herein are designed to be self-validating, ensuring reproducibility and a high degree of confidence in the final product.
Synthetic Strategy: A Two-Stage Approach to a Highly Functionalized Thiazole
The synthesis of tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is most effectively achieved through a robust two-stage process. This strategy begins with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Sandmeyer reaction to introduce the crucial chloro substituent at the 2-position. This approach is favored for its reliability, scalability, and the ready availability of the starting materials.
Stage 1: Hantzsch Thiazole Synthesis of tert-Butyl 2-amino-1,3-thiazole-5-carboxylate
The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of thiazole rings.[2][3] It involves the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant. In this specific application, tert-butyl 2-chloro-3-oxopropanoate serves as the α-halocarbonyl component, and thiourea provides the requisite N-C-S fragment.
The causality behind this choice of reactants lies in their inherent reactivity and the desired functionality of the product. The α-chloro ester provides the three-carbon backbone and the carboxylate group at the 5-position, while thiourea delivers the nitrogen and sulfur atoms necessary for the thiazole ring, along with the amino group at the 2-position.
Detailed Experimental Protocol:
-
Reaction Setup: To a stirred solution of thiourea (1.0 eq) in ethanol in a round-bottom flask, add tert-butyl 2-chloro-3-oxopropanoate (1.0 eq) dropwise at room temperature.
-
Reaction Execution: The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a saturated aqueous solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield tert-butyl 2-amino-1,3-thiazole-5-carboxylate.
Stage 2: Sandmeyer Reaction for the Synthesis of tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the transformation of an amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[2][4][5][6] This reaction is particularly well-suited for the conversion of 2-aminothiazoles to their 2-chloro counterparts.[2][6]
The expertise in this step lies in the careful control of the reaction conditions, particularly temperature, during the formation of the diazonium salt. This intermediate is notoriously unstable and can decompose if the temperature is not maintained near 0°C. The subsequent introduction of the chloro group is facilitated by the use of a copper(I) chloride catalyst.
Detailed Experimental Protocol:
-
Diazotization: Suspend tert-butyl 2-amino-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C. To this suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains between 0 and 5°C. Stir the mixture for 30 minutes at this temperature.
-
Chlorination: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Add the freshly prepared diazonium salt solution to the copper(I) chloride solution portion-wise at 0°C.
-
Reaction Completion and Isolation: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by TLC. Upon completion, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure tert-butyl 2-chloro-1,3-thiazole-5-carboxylate.
Comprehensive Characterization: A Multi-technique Approach to Structural Elucidation and Purity Assessment
A rigorous characterization of the synthesized tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is essential to confirm its identity, purity, and stability. A combination of spectroscopic and chromatographic techniques provides a comprehensive and self-validating dataset.
Data Presentation:
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Singlet ~1.6 ppm (9H); Singlet ~8.2 ppm (1H) | The singlet at ~1.6 ppm corresponds to the nine equivalent protons of the tert-butyl group. The singlet at ~8.2 ppm is characteristic of the proton at the C4 position of the thiazole ring.[7][8][9] |
| ¹³C NMR | ~28 ppm (3C); ~82 ppm (1C); ~125 ppm (1C); ~145 ppm (1C); ~160 ppm (1C); ~165 ppm (1C) | Resonances are expected for the methyl carbons of the tert-butyl group (~28 ppm), the quaternary carbon of the tert-butyl group (~82 ppm), the C4 and C5 carbons of the thiazole ring (~125 and ~145 ppm, respectively), the carbonyl carbon (~160 ppm), and the C2 carbon bearing the chlorine atom (~165 ppm).[10][11][12][13] |
| Mass Spec. | Molecular ion peak (M⁺) at m/z ≈ 219 and 221 in a ~3:1 ratio. | The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in two molecular ion peaks with an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom. Common fragmentation patterns include the loss of isobutylene (56 Da) from the tert-butyl ester.[14][15][16] |
| IR Spec. | ~2980 cm⁻¹ (C-H stretch); ~1710 cm⁻¹ (C=O stretch); ~1550 cm⁻¹ (C=N stretch); ~1250 cm⁻¹ (C-O stretch) | The strong absorption around 1710 cm⁻¹ is indicative of the ester carbonyl group. The C-H stretching of the tert-butyl group will be observed around 2980 cm⁻¹. Vibrations associated with the thiazole ring (C=N and C-S stretching) will also be present.[17][18] |
| HPLC | A single major peak with >98% purity | High-Performance Liquid Chromatography is used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity. |
Conclusion: A Reliable Pathway to a Key Pharmaceutical Intermediate
This in-depth technical guide has detailed a reliable and well-rationalized synthetic route to tert-butyl 2-chloro-1,3-thiazole-5-carboxylate, a valuable building block in drug discovery. The two-stage process, leveraging the Hantzsch thiazole synthesis and the Sandmeyer reaction, provides a practical and scalable method for its preparation. The comprehensive characterization workflow outlined ensures the unambiguous identification and high purity of the final product, which is critical for its application in the synthesis of complex pharmaceutical agents. The methodologies and insights presented herein are intended to empower researchers and scientists in their pursuit of novel therapeutics.
References
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Center for Biotechnology Information. [Link]
-
Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). National Center for Biotechnology Information. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Center for Biotechnology Information. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
synthesis process of dasatinib and intermediate thereof. (2013). Justia Patents. [Link]
-
A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). (2017). viXra.org. [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. [Link]
-
Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. (n.d.). ResearchGate. [Link]
-
A kind of synthetic method of dasatinib intermediate. (n.d.). Patsnap. [Link]
- Synthesis process of dasatinib and intermediate thereof. (n.d.).
-
Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]
-
Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]
-
2-Chlorothiazole. (n.d.). PubChem. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). [Link]
-
NMR Chemical Shifts. (n.d.). [Link]
-
tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate. (n.d.). PubChem. [Link]
-
Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole) 2 Cl 2 ]. (2015). Scientific Research Publishing. [Link]
-
Chemical shifts. (n.d.). [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). National Center for Biotechnology Information. [Link]
-
4-CHLORO-2-TERT.-BUTYL-AMINO-THIAZOLE-5-CARBALDEHYDE. (n.d.). SpectraBase. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). Semantic Scholar. [Link]
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
Thiazoles: iii. Infrared spectra of methylthiazoles. (n.d.). ResearchGate. [Link]
-
13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry. [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). [Link]
-
Tert-butyl 2,4-dichloro-1,3-thiazole-5-carboxylate. (n.d.). PubChem. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Center for Biotechnology Information. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]
-
Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. [Link]
-
The mass spectrum of tert-butylamine follows shows an intense bas... (n.d.). Pearson. [Link]
Sources
- 1. Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. web.pdx.edu [web.pdx.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. asianpubs.org [asianpubs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. article.sapub.org [article.sapub.org]
- 17. 2-Chlorothiazole | C3H2ClNS | CID 76429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
